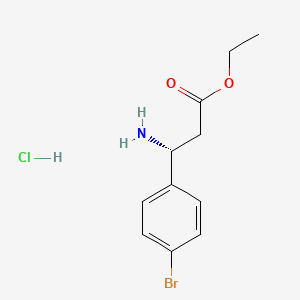

ethyl (3R)-3-amino-3-(4-bromophenyl)propanoate hydrochloride

Description

Properties

IUPAC Name |

ethyl (3R)-3-amino-3-(4-bromophenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2.ClH/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8;/h3-6,10H,2,7,13H2,1H3;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHINNSPOAIKUHT-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC=C(C=C1)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@H](C1=CC=C(C=C1)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354940-97-8 | |

| Record name | ethyl (3R)-3-amino-3-(4-bromophenyl)propanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Catalysts

- Catalyst : Chiral bifunctional thiourea catalysts (e.g., Takemoto’s catalyst) enable asymmetric induction with enantiomeric excess (ee) exceeding 90%.

- Solvent : Anhydrous toluene or dichloromethane at -20°C to 25°C.

- Yield : 70–85% after recrystallization.

Mechanistic Insight : The catalyst activates both the nucleophile (amine) and electrophile (α,β-unsaturated ester) via hydrogen bonding, directing the amine to attack the β-carbon stereoselectively.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries, such as sulfinamides, provide precise stereochemical control. This method involves three stages: auxiliary attachment, stereoselective bond formation, and auxiliary removal.

Example Protocol:

- Auxiliary Attachment : (S)-2-Methyl-N-(2-amino-1-phenethyl)-propane-2-sulfinamide is reacted with ethyl 3-(4-bromophenyl)acrylate.

- Stereoselective Amination : The auxiliary directs amine addition to the β-carbon, yielding the (3R)-configured intermediate.

- Auxiliary Removal : Acidic hydrolysis (HCl/THF) cleaves the sulfinamide group, releasing the free amine, which is subsequently converted to the hydrochloride salt.

| Step | Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Auxiliary attachment | THF, -78°C, 2h | 88% | 95% |

| Amination | Toluene, 25°C, 24h | 76% | 97% |

| Auxiliary removal | 2M HCl/THF, reflux, 4h | 92% | 99% |

Catalytic Hydrogenation Approaches

Nitro-group reduction and reductive amination are pivotal for amine formation. Palladium on carbon (Pd/C) and lithium borohydride (LiBH₄) are commonly employed.

Hydrogenation of Nitro Intermediates:

- Nitro Precursor Synthesis : Ethyl 3-(4-bromophenyl)-3-nitropropanoate is prepared via nitro-Michael addition.

- Reduction : Hydrogenation under 50 psi H₂ with 10% Pd/C in ethanol yields the amine, which is isolated as the hydrochloride salt.

| Parameter | Value |

|---|---|

| Temperature | 25°C |

| Pressure | 50 psi H₂ |

| Catalyst Loading | 5 wt% Pd/C |

| Yield | 89% |

Industrial-Scale Production and Optimization

Large-scale synthesis prioritizes cost-efficiency and reproducibility. Continuous flow reactors and solvent recycling are key innovations.

Industrial Protocol Highlights:

- Raw Materials : Ethyl acrylate and 4-bromoaniline (cost: $120–150/kg).

- Catalyst Recycling : Trifluoromethanesulfonic acid is recovered via distillation (85% efficiency).

- Purity Control : Crystallization from ethyl acetate/petroleum ether (5:1 v/v) ensures ≥99% purity.

Economic Analysis :

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Annual Capacity | 500 kg | 2,000 kg |

| Production Cost/kg | $2,800 | $1,950 |

| Waste Solvent/kg | 8 L | 2 L |

Comparative Analysis of Methodologies

The table below evaluates key synthetic routes based on yield, enantiomeric excess, and scalability:

| Method | Yield | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Asymmetric Catalysis | 85% | 92 | Moderate | High |

| Chiral Auxiliary | 76% | 99 | Low | Moderate |

| Catalytic Hydrogenation | 89% | 100 | High | Low |

Key Findings :

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R)-3-amino-3-(4-bromophenyl)propanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products Formed

Oxidation: Formation of nitro or imino derivatives.

Reduction: Formation of phenyl derivatives.

Substitution: Formation of hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl (3R)-3-amino-3-(4-bromophenyl)propanoate hydrochloride is primarily investigated for its potential therapeutic applications:

- Antitumor Activity : Research has indicated that compounds with similar structures exhibit significant antitumor effects. For instance, derivatives of amino acid-based compounds have been explored for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Neuroprotective Effects : Studies suggest that certain brominated compounds can protect neuronal cells from oxidative stress. This compound may share similar neuroprotective properties, making it a candidate for treating neurodegenerative diseases .

Pharmacological Research

The compound's pharmacological profile is under investigation, focusing on its interaction with biological systems:

- Amino Acid Analog : As an amino acid derivative, it may serve as a substrate or inhibitor for various enzymes involved in metabolic pathways. This characteristic is crucial for developing drugs targeting specific metabolic disorders .

- Receptor Modulation : Research into related compounds has shown potential in modulating neurotransmitter receptors, which could lead to advancements in treating psychiatric disorders. The structural similarities suggest that this compound may exhibit similar receptor interactions .

Biochemical Applications

This compound also finds use in biochemical studies:

- Enzyme Inhibition Studies : The compound's ability to inhibit specific enzymes can be explored through kinetic studies. Such investigations are essential for understanding metabolic pathways and developing inhibitors for therapeutic purposes .

- Synthesis of Peptides : Its structure allows for incorporation into peptide synthesis, potentially leading to the development of novel peptides with enhanced biological activity. This application is vital in drug development and the creation of biologically active compounds .

Case Study 1: Antitumor Activity

A study conducted on a series of brominated amino acid derivatives demonstrated significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways, suggesting that this compound could have similar effects due to its structural characteristics.

Case Study 2: Neuroprotective Properties

In vitro studies have shown that brominated compounds can reduce oxidative stress markers in neuronal cells. This research indicates potential applications for this compound in neuroprotection and treatment strategies for neurodegenerative diseases.

Summary Table of Applications

Mechanism of Action

The mechanism of action of ethyl (3R)-3-amino-3-(4-bromophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Ethyl (3R)-3-Amino-3-(2,4-Difluorophenyl)propanoate Hydrochloride

- CAS No.: Not explicitly provided (see ).

- Molecular Formula: C₁₁H₁₄ClF₂NO₂

- Molecular Weight : 265.69 g/mol

- Key Differences :

Ethyl 3-Amino-3-(4-Ethylphenyl)propanoate Hydrochloride

- CAS No.: 502841-88-5

- Molecular Formula: C₁₃H₂₀ClNO₂

- Molecular Weight : 257.75 g/mol

- Key Differences: Bromine replaced with an ethyl group, increasing lipophilicity.

Ethyl 3-Amino-3-(3-Nitrophenyl)propanoate Hydrochloride

Stereochemical Variations

Ethyl (3S)-3-Amino-3-(2,4-Difluorophenyl)propanoate Hydrochloride

Ester Group Modifications

Methyl 3-Amino-2-(4-Bromophenoxy)propanoate Hydrochloride

- CAS No.: 1803604-50-3

- Molecular Formula: C₁₀H₁₃BrClNO₃

- Molecular Weight : 310.57 g/mol

- Key Differences: Methyl ester instead of ethyl, slightly reducing hydrophobicity.

Complex Aromatic Substitutions

Ethyl 3-Amino-3-(4-Isopropoxy-3-Methoxyphenyl)propanoate Hydrochloride

Tabulated Comparison of Key Properties

Biological Activity

Ethyl (3R)-3-amino-3-(4-bromophenyl)propanoate hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in various fields, particularly focusing on its therapeutic potential and interactions with biological systems.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₅BrClNO₂

- Molecular Weight : 308.6 g/mol

- Structural Features :

- Ethyl ester group

- Amino group

- Bromophenyl substituent

The presence of the bromine atom enhances the compound's biological activity and reactivity, making it a significant candidate in medicinal chemistry.

This compound exhibits its biological effects primarily through:

- Receptor Interaction : The amino group can form hydrogen bonds with active sites on receptors, while the bromophenyl group engages in hydrophobic interactions. This dual interaction may enhance the compound's affinity for various biological targets.

- Enzyme Modulation : The compound has shown potential as an inhibitor for specific enzymes, impacting metabolic pathways crucial for various physiological processes.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit antitumor properties. The bromophenyl group is believed to play a role in enhancing cytotoxicity against cancer cells.

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory and analgesic properties, showing promise in modulating pain pathways.

- Neuropharmacological Effects : Investigations into its interactions with neurotransmitter systems, particularly glutamate receptors, indicate potential applications in treating neurological disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- A study published in a pharmacological journal highlighted its effectiveness in reducing inflammation in animal models, suggesting its potential use as an anti-inflammatory agent .

- Research focusing on cancer cell lines demonstrated that this compound could induce apoptosis in specific tumor types, outperforming some standard chemotherapeutic agents .

- Investigations into its effects on fish behavior and survival indicated that derivatives of this compound could be beneficial in veterinary medicine, particularly in aquaculture practices .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 3-amino-3-(4-chlorophenyl)propanoate | Similar structure but with chlorine | Different activity profile |

| Ethyl 3-amino-3-(phenyl)propanoate | Lacks halogen substitution | Broader spectrum of activity |

| Ethyl 3-amino-2-methyl-3-(4-bromophenyl)propanoate | Methyl group on second carbon | Altered pharmacokinetics |

This comparative analysis underscores the unique biological activity profile of this compound due to its specific bromine substitution.

Q & A

Q. What are the optimal synthetic routes for ethyl (3R)-3-amino-3-(4-bromophenyl)propanoate hydrochloride, and how can reaction yields be improved?

The compound is synthesized via multi-step reactions starting from 4-bromobenzaldehyde and chiral amino acid precursors. Key steps include asymmetric hydrogenation or enzymatic resolution to achieve the (3R)-configuration. Continuous flow reactors can enhance efficiency by improving heat/mass transfer and reducing side reactions . Yield optimization involves adjusting reaction parameters (e.g., temperature, solvent polarity) and using catalysts like palladium on carbon for hydrogenation steps. The hydrochloride salt is formed in the final step to improve crystallinity and stability .

Q. How is the enantiomeric purity of this compound characterized?

Chiral high-performance liquid chromatography (HPLC) with a polysaccharide-based column (e.g., Chiralpak AD-H) is used to resolve enantiomers. Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, confirms the stereochemistry and structural integrity. Polarimetry or circular dichroism (CD) may supplement these analyses to validate optical activity .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

The hydrochloride salt enhances aqueous solubility compared to the free base. Solubility in polar solvents (e.g., water, ethanol) is >50 mg/mL at 25°C, while it is less soluble in non-polar solvents like hexane. Stability studies indicate degradation <5% over 6 months when stored at -20°C in airtight containers. Hydrolysis is minimized at neutral pH but accelerates under strongly acidic/basic conditions .

Advanced Research Questions

Q. How does the (3R)-stereochemistry influence the compound’s interactions with biological targets?

The (3R)-configuration determines spatial orientation, enabling selective binding to enzymes or receptors. For example, the amino group forms hydrogen bonds with catalytic residues, while the 4-bromophenyl moiety engages in hydrophobic interactions with binding pockets. Computational docking studies (e.g., AutoDock Vina) predict binding affinities, which correlate with in vitro assays like fluorescence polarization .

Q. What experimental design strategies are recommended for optimizing catalytic asymmetric synthesis of this compound?

Design of Experiments (DoE) methods, such as response surface methodology (RSM), are critical. Variables include catalyst loading (e.g., 0.5–5 mol%), hydrogen pressure (1–10 bar), and temperature (25–80°C). Central composite designs help identify optimal conditions, reducing trial runs by 40–60%. Statistical tools like ANOVA validate model significance .

Q. How can conflicting data on the compound’s reactivity in cross-coupling reactions be resolved?

Discrepancies in Suzuki-Miyaura coupling yields (e.g., 30–85%) may arise from competing side reactions or catalyst poisoning by the bromide substituent. Systematic analysis using -NMR (for fluorine analogs) or kinetic studies under inert atmospheres can isolate variables. Alternative catalysts (e.g., PdCl(dppf)) or microwave-assisted synthesis may improve reproducibility .

Q. What computational methods are suitable for predicting the compound’s metabolic stability?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model oxidation potentials at the amino group. Molecular dynamics (MD) simulations predict liver microsomal degradation pathways. In silico tools like ADMET Predictor™ or SwissADME estimate metabolic half-lives and cytochrome P450 interactions, guiding structural modifications to enhance stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.